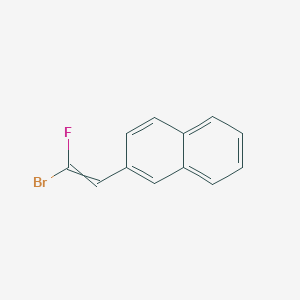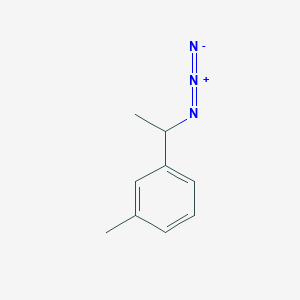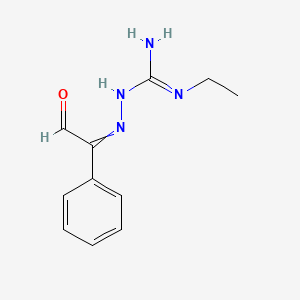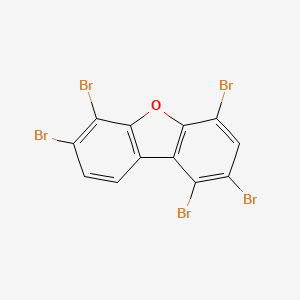![molecular formula C21H20N2O5S B14218589 N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-17-3](/img/structure/B14218589.png)
N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a methoxyphenoxy group, a sulfamoyl group, and an acetamide group. It is used in various fields such as chemistry, biology, and medicine due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-methoxyphenol with 2-bromophenylsulfone to form an intermediate, which is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(3-Methoxyphenyl)phenyl]sulfamoyl}phenyl)acetamide
Uniqueness
N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenoxy group, in particular, plays a crucial role in its reactivity and interaction with biological targets, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
827577-17-3 |
|---|---|
Molekularformel |
C21H20N2O5S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-[4-[[2-(3-methoxyphenoxy)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20N2O5S/c1-15(24)22-16-10-12-19(13-11-16)29(25,26)23-20-8-3-4-9-21(20)28-18-7-5-6-17(14-18)27-2/h3-14,23H,1-2H3,(H,22,24) |
InChI-Schlüssel |
OPPNTQOMANXQKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)





![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)



